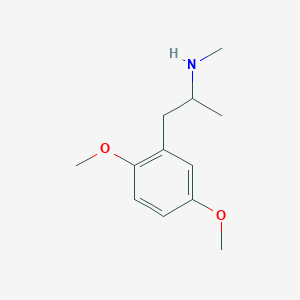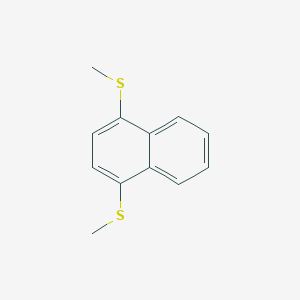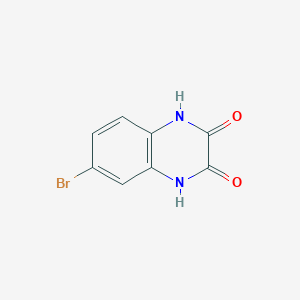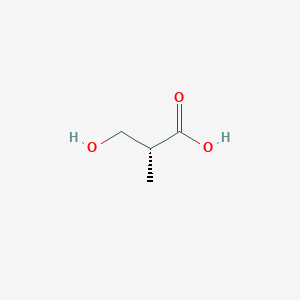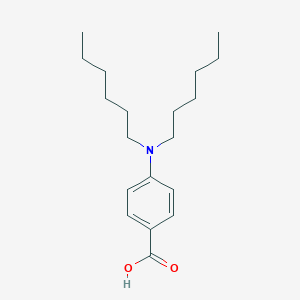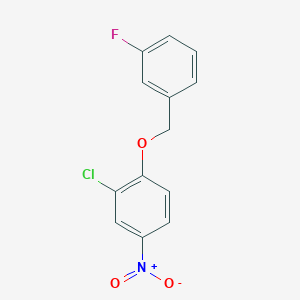
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
カタログ番号 B159136
CAS番号:
443882-99-3
分子量: 281.66 g/mol
InChIキー: SFTHVDYRPHJAND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a chemical compound with the molecular formula C13H9ClFNO3 and a molecular weight of 281.66 g/mol . It is not intended for human or veterinary use, but rather for research purposes.
Synthesis Analysis
The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene involves several steps. One method involves the reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride in the presence of potassium carbonate, followed by refluxing in acetonitrile . Another method involves the reduction of 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene using zinc powder and ammonium chloride in ethanol at 60°C .Molecular Structure Analysis
In the molecular structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, the benzene rings are oriented at a dihedral angle of 41.23° . The crystal structure shows intermolecular C—H…O interactions linking the molecules in a herring-bone arrangement along the b axis .Physical And Chemical Properties Analysis
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a crystal with a melting point of 101°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .科学的研究の応用
Pharmaceutical Technology
- Summary of Application : “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” is used as an intermediate in the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline . This compound is a key intermediate in the production of Lapatinib , a tyrosine kinase inhibitor used in the treatment of metastatic breast cancer .
- Methods of Application : The preparation method involves a nucleophilic substitution reaction of a formula (I) compound with a formula (II) compound under basic conditions to obtain a formula (III) compound. This is followed by a substitution reaction with a brominated reagent to obtain the final product .
- Results or Outcomes : The preparation method is simple, safe, and yields high results. It is suitable for mass production and is environmentally friendly .
Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” could potentially be used as a precursor in the synthesis of these derivatives.
- Methods of Application : The specific methods of application would depend on the particular indole derivative being synthesized. Generally, this would involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .
- Results or Outcomes : The synthesis of indole derivatives can lead to compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Thymol-Based Derivatives
- Summary of Application : Thymol-based derivatives have shown promising microbiological activity against various strains of H. pylori and cytotoxic activity against human gastric adenocarcinoma (AGS) cells . “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” could potentially be used as a precursor in the synthesis of these derivatives.
- Methods of Application : The specific methods of application would depend on the particular thymol derivative being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .
- Results or Outcomes : The synthesis of thymol-based derivatives can lead to compounds with promising microbiological and cytotoxic activities .
Synthesis of Anti-Type II Diabetes Drugs
- Summary of Application : The compound “4-substituted-1-chloro-2-(4-fluorobenzyl)benzene” is used as an intermediate in the preparation of anti-Type II diabetes drugs .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .
- Results or Outcomes : The synthesis of these drugs can lead to compounds with promising therapeutic effects against Type II diabetes .
Synthesis of Other Pharmaceutical Intermediates
- “2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene” is also used in the synthesis of other pharmaceutical intermediates . These intermediates can then be used to synthesize a variety of drugs with different therapeutic effects.
- Methods of Application : The specific methods of application would depend on the particular intermediate and the final drug being synthesized. This would likely involve a series of organic reactions, potentially including nucleophilic substitutions, reductions, and condensations .
- Results or Outcomes : The synthesis of these intermediates can lead to a wide range of drugs with various therapeutic effects .
特性
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHVDYRPHJAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427605 | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
CAS RN |
443882-99-3 | |
| Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


To a mixture of 3-fluorobenzyl alcohol (7.88 g, 62.5 mmol), Aliquot 336 (8.08 g, 20.0 mmol), potassium hydroxide (3.51 g, 62.5 mmol) and water (40 mL) were added toluene (80 mL) and 1,2-dichloro-4-nitrobenzene (10.0 g, 52.1 mmol). The mixture was heated to 60° C. overnight with vigorous stirring. The mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was triturated with hot petroleum ether and tert-butyl methyl ether to yield 9.20 g (63%) of the title compound.

[Compound]
Name
336
Quantity
8.08 g
Type
reactant
Reaction Step One





Synthesis routes and methods II
Procedure details


Sodium hydride (60% dispersion in oil, 1.4 g, 33.5 mmol) is suspended in dry DMF (10 ml) under a nitrogen atmosphere and the resulting mixture is cooled in ice:water. To above suspension is added dropwise over 15 minutes (3-Fluoro-phenyl)-methanol (2.90 ml, 27 mmol). Next, to the cold reaction mixture is added dropwise over 20 minutes a solution of 2-chloro-1-fluoro-4-nitro-benzene (4.2 g, 24 mmol) in dry DMF (20 ml). Upon the end of addition the cold bath is removed and the reaction mixture is stirred for another 4 hours. The reaction mixture is poured into 300 ml of ice:water. The resultant solid is isolated by suction filtration, washed with water (500 ml), and air dried to yield 5.5 g (20 mmol, 83%) of the clean desired material as an yellow powder.






Yield
83%
Synthesis routes and methods III
Procedure details


2-chloro-4-nitrophenol (9.02 g, 52 mmol)), 3-fluorobenzyl bromide (9.85 g, 52 mmol) and acetonitrile (90 mL) was combined at room temperature under nitrogen. Potassium carbonate (7.9 g, 57 mmol)) was added and the reaction mixture stirred at 60° C. for 2 hours and then cooled to room temperature. After cooling the reaction mixture was poured into water. The solids were collected by filtration and washed with diethyl ether to afford the desired product (13.98 g, 95% yield). [TLC system=1:1 EtOAc:Hexanes, Rf=0.76]





Name
Yield
95%
Synthesis routes and methods IV
Procedure details


This compound was prepared from 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol using the method described above in Example 13.


Synthesis routes and methods V
Procedure details


Sodium hydride (60% dispersion in oil, 1.4 g, 33.5 mmol) was suspended in anhydrous THF (50 ml) under nitrogen and the resulting mixture is cooled to 0° C. To above suspension was added dropwisely (3-Fluoro-phenyl)-methanol (2.90 ml, 27 mmol), followed by a solution of 2-chloro-1-fluoro-4-nitro-benzene (4.2 g, 24 mmol) in dry DMF (20 ml). The reaction mixture was then stirred at room temperature for another 4 hours. The reaction mixture concentrated under vacuum to about 40 mL, and was poured into 200 ml of ice:water. The resultant solid was isolated by filtration, washed with water (50 ml), and air dried to yield a yellow solid, 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene (5.8 g). The solid was suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture was stirred under hydrogen balloon for 2 hours. The reaction mixture was filtered through a Celite plug and the solvent is removed under reduced pressure to yield 5.2 g of the desired product.





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

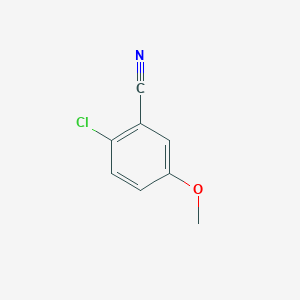
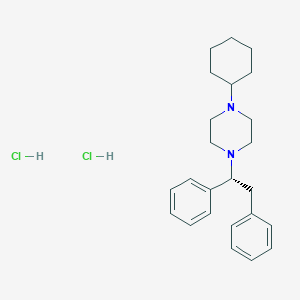


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


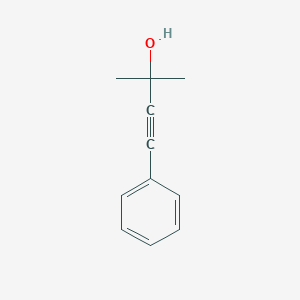
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
